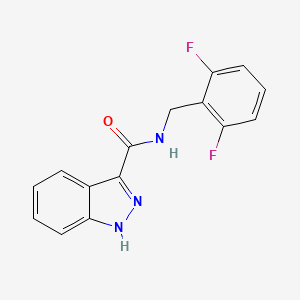

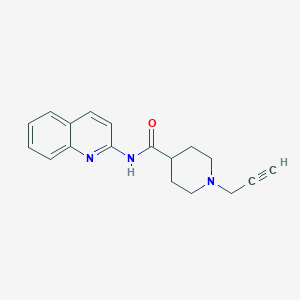

![molecular formula C14H16N4O2S B2894880 N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide CAS No. 933006-60-1](/img/structure/B2894880.png)

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide, commonly known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTA is a heterocyclic compound that contains a thiazole and triazole ring system, which makes it a unique and versatile molecule with a wide range of applications.

Applications De Recherche Scientifique

Anticancer and Antimicrobial Activities

Research into compounds with similar structures to N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide has highlighted their potential in the development of treatments for various diseases, including cancer and infections. For instance, studies on derivatives of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have revealed significant anticancer activities against specific cancer cell lines, indicating the potential of similar compounds in oncology (G. Kumar et al., 2019). Similarly, antimicrobial properties have been explored in 1,2,4-Triazole derivatives, suggesting their role in combating bacterial and fungal infections (H. Bektaş et al., 2007).

Insecticidal Properties

The search for new insecticidal agents has also included the synthesis of compounds with structural similarities to this compound. Research demonstrates the potential of such compounds against agricultural pests, providing a foundation for the development of novel insecticides (A. Fadda et al., 2017).

Synthesis and Characterization of Novel Compounds

The chemical synthesis of novel compounds, including those related to this compound, is a significant area of research. Studies focus on developing new synthetic methodologies, characterizing the chemical structures of the synthesized compounds, and evaluating their potential applications (M. Shiradkar & R. Kale, 2006).

Potential for Other Therapeutic Applications

Further research into related compounds has shown promise for various therapeutic applications beyond anticancer and antimicrobial activities. This includes the study of their potential as antifertility agents, highlighting the diverse pharmacological potentials of this chemical class (G. Sartori et al., 1981).

Mécanisme D'action

Target of Action

The primary targets of this compound are likely to be enzymes and receptors in the biological system . The nitrogen atoms of the 1,2,4-triazole ring in the compound have been found to bind to the iron in the heme moiety of CYP-450 . The phenyl moieties also have a key interaction in the active site of the enzyme .

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . The carbonyl group in the compound’s structure contributes to this ability . This interaction leads to changes in the enzyme’s activity, which can have various downstream effects.

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of CYP-450 can impact the metabolism of other drugs and substances in the body . The compound’s ability to form specific interactions with different target receptors can also influence a wide range of biological activities .

Pharmacokinetics

The compound’s ability to form hydrogen bonds may enhance its absorption and distribution in the body

Result of Action

The molecular and cellular effects of the compound’s action can vary depending on the specific targets and pathways involved. Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells . Other derivatives exhibited significant anti-inflammatory activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs metabolized by CYP-450 could potentially affect the compound’s efficacy due to competition for the enzyme

Propriétés

IUPAC Name |

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-2-20-11-5-3-10(4-6-11)9-12(19)15-13-16-17-14-18(13)7-8-21-14/h3-6H,2,7-9H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCRJUJELBSGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C3N2CCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

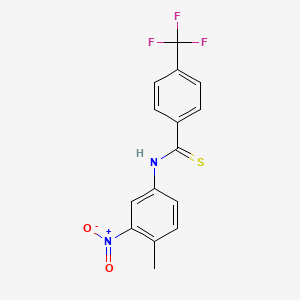

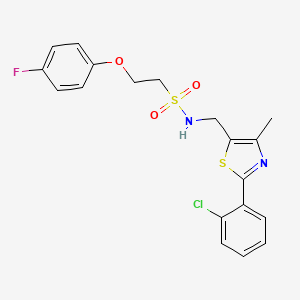

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2894805.png)

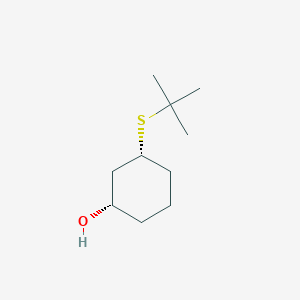

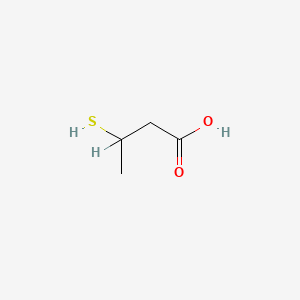

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2894809.png)

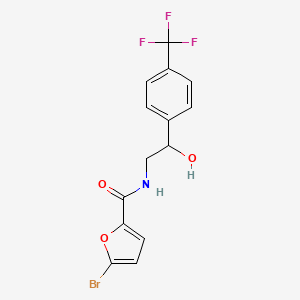

![(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B2894813.png)

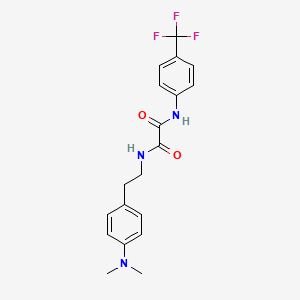

![N-[2-(1H-Indazol-6-ylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2894816.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2894820.png)